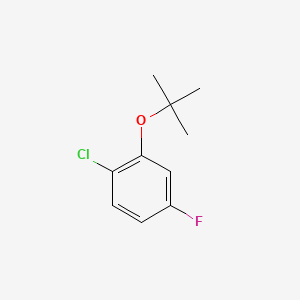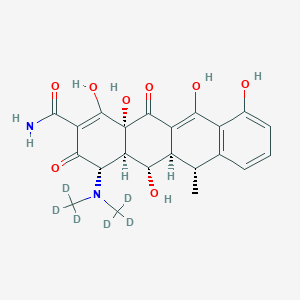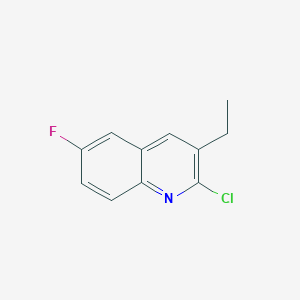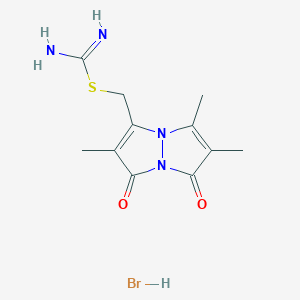![molecular formula C16H10O4 B13707644 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound is known for its unique structure, which includes a fused anthraquinone and dioxine ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione typically involves the condensation of 2-bromo-1,4-dihydroxyanthraquinone with amino alcohols . This reaction initially forms 2-substituted amino-1,4-dihydroxy anthraquinone, which is then converted under more stringent reaction conditions into the ring-closed this compound analogue . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Análisis De Reacciones Químicas
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione can be compared with other similar compounds, such as:
Anthraquinone derivatives: These compounds share a similar anthraquinone core but differ in their substituents and ring systems.
Dioxine derivatives: Compounds with a dioxine ring system that may have different functional groups attached.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H10O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2,3-dihydronaphtho[2,3-h][1,4]benzodioxine-7,12-dione |
InChI |
InChI=1S/C16H10O4/c17-14-9-3-1-2-4-10(9)15(18)13-11(14)5-6-12-16(13)20-8-7-19-12/h1-6H,7-8H2 |
Clave InChI |
JPNRAFKCDBJGRS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)










